

Commercial Availability and Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate

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Compound of Interest

Compound Name: *tert-Butyl 4-(hydroxymethyl)benzoate*

Cat. No.: B141679

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl 4-(hydroxymethyl)benzoate**, a versatile building block in organic synthesis, with a particular focus on its commercial availability, physicochemical properties, synthesis, and applications in drug development.

Commercial Availability

tert-Butyl 4-(hydroxymethyl)benzoate is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with common quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their typical offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	CAS Number	Molecular Formula	Purity/Specification	Available Quantities	Storage Conditions
BLD Pharm	143726-85-6	C ₁₂ H ₁₆ O ₃	-	Gram to Kilogram scale	Sealed in dry, room temperature

Physicochemical Properties

The physical and chemical properties of **tert-Butyl 4-(hydroxymethyl)benzoate** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value
CAS Number	143726-85-6
Molecular Formula	C ₁₂ H ₁₆ O ₃
Molecular Weight	208.25 g/mol
MDL Number	MFCD04973449

Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate

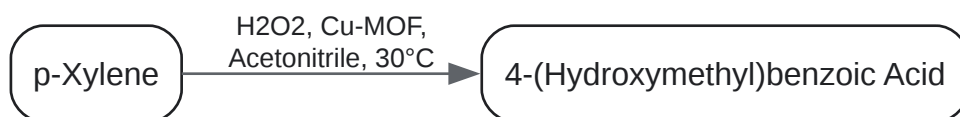
The synthesis of **tert-Butyl 4-(hydroxymethyl)benzoate** can be achieved through a two-step process starting from p-xylene. The first step involves the oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid, which is then esterified to the final product.

Step 1: Synthesis of 4-(Hydroxymethyl)benzoic Acid

A method for the synthesis of 4-(hydroxymethyl)benzoic acid involves the oxidation of p-xylene. [\[1\]](#)

Experimental Protocol:

- To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (approximately 8 mmol), 0.30 g of Cu-MOF catalyst, 20 mL of acetonitrile, and 2.0 mL of 30% hydrogen peroxide.
- Stir the reaction mixture at 30°C for 5 hours.
- Upon completion, cool the reaction mixture.
- Filter the mixture and purify by column chromatography to yield 4-(hydroxymethyl)benzoic acid.



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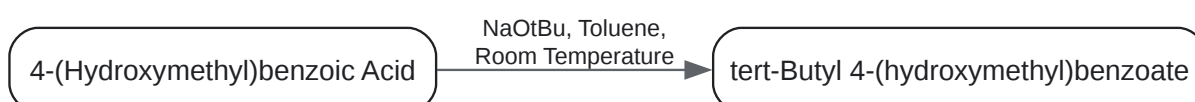
Caption: Synthesis of 4-(Hydroxymethyl)benzoic Acid

Step 2: Synthesis of tert-Butyl 4-(hydroxymethyl)benzoate

A general procedure for the synthesis of tert-butyl esters from carboxylic acids can be adapted for this step.^[2]

Experimental Protocol:

- In a suitable reaction vessel, suspend 2.5 equivalents of sodium tert-butoxide (NaOtBu) in toluene.
- To the stirred suspension, add 1 equivalent of 4-(hydroxymethyl)benzoic acid.
- Stir the mixture at room temperature for 3-4 hours.
- Quench the reaction with a 5% HCl solution.
- Extract the product with diethyl ether.
- Dry the combined organic extracts over sodium sulfate (Na₂SO₄).
- Concentrate the solution under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain **tert-Butyl 4-(hydroxymethyl)benzoate**.



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Caption: Synthesis of **tert-Butyl 4-(hydroxymethyl)benzoate**

Application in Drug Development

The 4-(hydroxymethyl)benzoate moiety is a valuable intermediate in the synthesis of pharmaceuticals. For instance, the closely related compound, Methyl 4-(hydroxymethyl)benzoate, is a key precursor in the synthesis of Flurpiridaz (18F), a radioactive diagnostic agent used for positron emission tomography (PET) myocardial perfusion imaging. [3]

The synthesis of Flurpiridaz (18F) from Methyl p-(hydroxymethyl)benzoate involves several steps, including etherification, reduction of the ester, and subsequent coupling with a pyridazinone derivative.[3] This highlights the utility of the 4-(hydroxymethyl)benzoate scaffold in accessing complex molecular architectures relevant to drug discovery and development.



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Caption: Role in Flurpiridaz (18F) Synthesis

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References

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- 2. rsc.org [rsc.org]
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